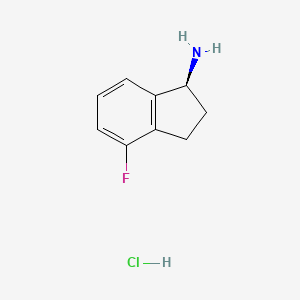

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWNFZYQNOKVAI-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704157 | |

| Record name | (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-90-4 | |

| Record name | 1H-Inden-1-amine, 4-fluoro-2,3-dihydro-, hydrochloride (1:1), (1S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical and Pharmacological Characterization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine whose structural similarity to known psychoactive compounds suggests potential pharmacological activity. As with any compound intended for research or pharmaceutical development, a thorough understanding of its fundamental physicochemical and biological properties is paramount. This technical guide outlines the essential experimental protocols and analytical methodologies required to fully characterize this molecule. While specific experimental data for this compound is not extensively available in public literature, this document provides a comprehensive framework for its evaluation, drawing upon established scientific principles and data from structurally related compounds.

Chemical and Physical Properties

A foundational aspect of drug development is the precise determination of a compound's chemical and physical characteristics. These properties influence its stability, solubility, and bioavailability.

Table 1: Physicochemical Properties of this compound

| Property | Data | Experimental Protocol |

| Molecular Formula | C₉H₁₁ClFN[1] | Elemental Analysis, High-Resolution Mass Spectrometry |

| Molecular Weight | 187.64 g/mol [1] | Mass Spectrometry |

| Appearance | Solid[1] | Visual Inspection |

| Purity | Typically >95% | HPLC, GC-MS |

| Melting Point | Not available | Capillary Melting Point Method |

| pKa | Not available | Potentiometric Titration, Spectrophotometry, Computational Prediction |

| Solubility | Not available | Kinetic and Thermodynamic Solubility Assays |

Experimental Protocols

The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure compound, while a broad range suggests the presence of impurities.[2]

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).[2]

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[3]

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 2 °C/min) near the expected melting point.

-

The temperature range is recorded from the onset of melting to the point where the entire sample becomes a clear liquid.

-

The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. For a primary amine hydrochloride, the pKa refers to the equilibrium between the protonated (ammonium) and the neutral (amine) forms.

-

Method: Potentiometric titration is a common and accurate method.

-

Procedure:

-

A standard solution of the compound is prepared in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at which half of the compound is in its neutral form.

-

Computational methods can also provide an estimation of pKa values.[4][5][6]

Solubility is a key determinant of a drug's oral bioavailability. The solubility of an amine hydrochloride is typically pH-dependent.

-

Method: Kinetic and thermodynamic solubility assays in various media (e.g., water, phosphate-buffered saline (PBS) at different pH values, and organic solvents).

-

Procedure (Kinetic Solubility):

-

A concentrated stock solution of the compound in DMSO is serially diluted in the aqueous buffer of interest.

-

The solutions are shaken for a set period (e.g., 2 hours).

-

The presence of precipitate is detected using nephelometry or UV-Vis spectroscopy.

-

-

Procedure (Thermodynamic Solubility):

-

An excess of the solid compound is added to the solvent of interest.

-

The suspension is agitated until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered, and the concentration of the compound in the filtrate is determined by a suitable analytical method like HPLC-UV.

-

Analytical Characterization

Sophisticated analytical techniques are employed to confirm the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. Both ¹H and ¹³C NMR are essential for full characterization. While specific spectra for this compound are not publicly available, a general approach to its analysis is described.

-

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key expected signals would include aromatic protons, the benzylic proton at the chiral center, and the aliphatic protons of the five-membered ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the chiral benzylic carbon, and the aliphatic carbons.

-

2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC would be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Expected Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the mass of the free amine (C₉H₁₀FN, MW = 151.18)[7] or the protonated molecule, depending on the ionization technique used.

-

Isotopic Pattern: The presence of chlorine from the hydrochloride salt would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the compound and for separating enantiomers.

-

Reversed-Phase HPLC: For purity analysis, a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or TFA) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[10] Detection is commonly performed using a UV detector.

-

Chiral HPLC: To confirm the enantiomeric purity of the (S)-enantiomer, a chiral stationary phase is required. The choice of the chiral column and mobile phase would need to be optimized to achieve baseline separation of the (S) and (R) enantiomers.

Potential Pharmacological Profile

The chemical structure of this compound, featuring a phenyl-ethylamine backbone, suggests a potential interaction with monoamine transporters.

Hypothetical Mechanism of Action: Monoamine Reuptake Inhibition

Structurally similar compounds, such as fluorinated amphetamines, are known to act as monoamine reuptake inhibitors or releasing agents.[11][12][13][14] These compounds can block the reuptake of neurotransmitters like dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft, thereby increasing their concentration and signaling.[15][16]

dot

Caption: Hypothetical mechanism of action as a monoamine reuptake inhibitor.

Experimental Workflow for Pharmacological Characterization

To elucidate the pharmacological activity of this compound, a series of in vitro assays are necessary.

dot

Caption: Experimental workflow for pharmacological characterization.

Conclusion

While specific experimental data on this compound is limited in the public domain, this technical guide provides a robust framework for its comprehensive characterization. By following the outlined experimental protocols for determining its physicochemical properties and employing the suggested workflow for pharmacological evaluation, researchers can systematically build a complete profile of this compound. Such a detailed understanding is a prerequisite for any further investigation into its potential as a research tool or therapeutic agent. The structural alerts within the molecule strongly suggest that a thorough investigation of its effects on the central nervous system, particularly on monoaminergic systems, is warranted.

References

- 1. (S)-4-Fluoro-2,3-dihydro-1H-inden-1-aminehydrochloride [cymitquimica.com]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Prediction of the pKa values of amines using ab initio methods and free-energy perturbations | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]

- 16. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS Number: 1286734-90-4

This technical guide provides a comprehensive overview of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a chiral fluorinated indane derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, synthesis, analytical methods, and potential pharmacological relevance, presenting data in a structured format for ease of comparison and use in a research setting.

Chemical and Physical Properties

This compound is a solid, typically appearing as a light gray powder. The introduction of a fluorine atom can significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2]

| Property | Value | Source |

| CAS Number | 1286734-90-4 | [3] |

| Molecular Formula | C₉H₁₁ClFN | [3] |

| Molecular Weight | 187.64 g/mol | [3] |

| Appearance | Solid, light gray powder | |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | Room Temperature |

Synthesis and Enantioselective Separation

A generalized synthetic workflow for a related compound, (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, involves the hydrogenation of the precursor 7-fluoro-1,1,3-trimethyl-1H-inden-4-amine using a palladium-carbon (Pd-C) or palladium on aluminum oxide (Pd/γ-Al₂O₃) catalyst.[6] The choice of solvent can significantly impact the yield and purity of the final product.[6]

For the specific synthesis of the (S)-enantiomer, an asymmetric synthesis or a chiral separation of the racemic mixture would be necessary. Chiral separation is a crucial step in pharmaceutical development as enantiomers of a drug can have different pharmacological and toxicological profiles.[4][5] High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for separating enantiomers.[4]

Below is a conceptual workflow for the synthesis and chiral separation of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.

Caption: Conceptual workflow for the synthesis and chiral separation of this compound.

Analytical Methods

The characterization and quality control of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. While specific spectral data for this exact compound is not publicly available, related structures show characteristic signals for the aromatic and aliphatic protons of the indane core.

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound and for chiral separation. A reversed-phase C18 column is often used for purity analysis of similar aromatic amines.[7] For enantiomeric separation, a chiral stationary phase is employed.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Below is a general experimental workflow for the analytical characterization of the compound.

Caption: General workflow for the analytical characterization of this compound.

Pharmacological Relevance and Potential Applications

While specific pharmacological data for this compound is not available in the public domain, the fluorinated aminoindane scaffold is of considerable interest in drug discovery. The incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2]

Derivatives of aminoindane are known to interact with various biological targets, including monoamine transporters and receptors in the central nervous system. For instance, certain aminoindane derivatives have been investigated for their potential as treatments for neurodegenerative diseases.

The biological activity of fluorinated compounds is an active area of research, with many approved drugs containing fluorine.[1][8] The specific placement of the fluorine atom on the aromatic ring can significantly influence the compound's interaction with its biological target.

Further research is required to elucidate the specific mechanism of action and pharmacological profile of this compound. Its structural similarity to known bioactive molecules suggests it may be a valuable building block or lead compound in the development of new therapeutic agents.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-4-Fluoro-2,3-dihydro-1H-inden-1-aminehydrochloride [cymitquimica.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. CN114560775B - Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral organic compound belonging to the class of fluoro-substituted aminoindane derivatives. Aminoindanes are a well-studied class of compounds with a range of biological activities, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties.[1] This technical guide provides a summary of the available chemical and physical data for this compound, a general synthetic approach, and an overview of the known biological context of related compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a dihydro-indenyl ring system with a fluorine atom at the 4-position and an amine group at the 1-position, with the stereochemistry at the chiral center being (S). The compound is supplied as a hydrochloride salt.

Chemical Identifiers

| Property | Value |

| IUPAC Name | (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride |

| CAS Number | 1286734-90-4[2] |

| Molecular Formula | C₉H₁₁ClFN[2] |

| Molecular Weight | 187.64 g/mol [2] |

| Canonical SMILES | C1C(C2=C(C=C(C=C2)F)C1)N.Cl |

| InChI Key | CBWNFZYQNOKVAI-FVGYRXGTSA-N[2] |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid[2] | CymitQuimica |

| Purity | Typically ≥95% | CymitQuimica[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general method for the preparation of a structurally related compound, (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, has been described in the patent literature.[3] This process involves the hydrogenation of the corresponding fluoro-indenamine precursor using a palladium-based catalyst.

Generalized Synthetic Workflow

Caption: Generalized synthesis workflow for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl.

Experimental Protocol (General Example for a Related Compound)

The following is a generalized protocol based on the synthesis of a similar compound and should be adapted and optimized for the specific synthesis of this compound.[3]

-

Oximation of 4-Fluoro-1-indanone: 4-Fluoro-1-indanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol) to form 4-fluoro-1-indanone oxime.

-

Reduction of the Oxime: The resulting oxime is then reduced to the corresponding amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent such as ethanol or methanol.[3]

-

Resolution of Enantiomers (if a racemic mixture is obtained): If the reduction step is not stereoselective, the resulting racemic mixture of 4-fluoro-2,3-dihydro-1H-inden-1-amine can be resolved using a chiral acid (e.g., tartaric acid) to selectively crystallize one of the diastereomeric salts.

-

Formation of the Hydrochloride Salt: The isolated (S)-enantiomer of the free amine is then dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (in a solvent or as a gas) to precipitate the desired this compound salt. The product can then be collected by filtration and dried.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activity, mechanism of action, or associated signaling pathways for this compound.

However, the broader class of aminoindane derivatives has been investigated for various biological activities, including antibacterial, antiviral, and effects on the central nervous system.[1] The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Therefore, it is plausible that this compound may exhibit interesting pharmacological properties, which would require further investigation.

Due to the lack of data on biological activity and signaling pathways, no corresponding diagrams can be provided at this time.

Safety Information

Safety data sheets for similar compounds indicate that they may be harmful if swallowed and may cause skin and eye irritation.[5][6][7] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For detailed safety information, please refer to the specific safety data sheet provided by the supplier.

Conclusion

This compound is a chiral fluoro-substituted aminoindane derivative with potential for further investigation in drug discovery and development. While basic chemical information is available, a significant lack of public data exists regarding its detailed physicochemical properties, specific synthesis protocols, and biological activity. The information and generalized synthetic workflow provided in this guide serve as a starting point for researchers interested in exploring the properties and potential applications of this compound. Further experimental work is necessary to fully characterize its chemical and biological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. (S)-4-Fluoro-2,3-dihydro-1H-inden-1-aminehydrochloride [cymitquimica.com]

- 3. CN114560775B - Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine - Google Patents [patents.google.com]

- 4. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. angenechemical.com [angenechemical.com]

Technical Guide: Molecular Weight of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

For Immediate Release

Introduction

This document provides a detailed analysis of the molecular weight of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a compound of interest in pharmaceutical research and development. The molecular weight is a fundamental physical property, critical for stoichiometric calculations, solution preparation, and analytical characterization. This guide outlines the determination of its molecular formula and the subsequent calculation of its molecular weight based on standard atomic weights.

Molecular Formula Determination

The first step in calculating the molecular weight is to establish the precise molecular formula of the compound. (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is the free base, which is then combined with hydrogen chloride to form the hydrochloride salt.

-

Free Base Formula: C₉H₁₀FN

-

Hydrochloride Salt Formula: C₉H₁₀FN · HCl

Combining these gives the complete molecular formula for the hydrochloride salt: C₉H₁₁ClFN .[1]

Calculation Methodology

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is performed by multiplying the number of atoms of each element by its standard atomic weight and summing the results. This is a theoretical calculation and does not require an experimental protocol in the traditional sense. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The logical workflow for this calculation is presented below.

Caption: Workflow for Molecular Weight Calculation.

Data Presentation: Atomic Weight Contributions

The following table summarizes the contribution of each element to the total molecular weight of C₉H₁₁ClFN.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 9 | 12.011[2][3][4][5] | 108.099 |

| Hydrogen | H | 11 | 1.008[6][7][8][9][10] | 11.088 |

| Chlorine | Cl | 1 | 35.45[11][12][13][14] | 35.45 |

| Fluorine | F | 1 | 18.998[15][16][17][18][19] | 18.998 |

| Nitrogen | N | 1 | 14.007[20][21][22][23][24] | 14.007 |

| Total | 187.642 |

Conclusion

Based on the molecular formula C₉H₁₁ClFN and the standard atomic weights of its constituent elements, the calculated molecular weight of this compound is 187.64 g/mol .[1] This value is essential for accurate scientific work, including quantitative analysis, chemical synthesis, and formulation development involving this compound.

References

- 1. (S)-4-Fluoro-2,3-dihydro-1H-inden-1-aminehydrochloride [cymitquimica.com]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. byjus.com [byjus.com]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 8. quora.com [quora.com]

- 9. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 12. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 13. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 14. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. brainly.in [brainly.in]

- 17. byjus.com [byjus.com]

- 18. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 20. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 21. youtube.com [youtube.com]

- 22. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 23. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 24. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Disclaimer: Publicly available scientific literature lacks specific data on the mechanism of action for this compound. This guide, therefore, extrapolates its potential mechanism based on the well-documented pharmacology of structurally analogous 1-aminoindane derivatives, such as rasagiline and its primary metabolite, (R)-1-aminoindan. The hypotheses presented herein require experimental validation.

Introduction

This compound belongs to the 1-aminoindane class of compounds. This structural motif is characteristic of molecules with significant activity within the central nervous system. Notably, the anti-Parkinson's agent, rasagiline, is a prominent member of this class. The introduction of a fluorine atom at the 4-position of the indane ring is a common medicinal chemistry strategy to modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and selectivity for biological targets. This document outlines the probable core mechanisms of action for this compound, drawing parallels from established 1-aminoindane pharmacology.

Postulated Primary Mechanism of Action: Monoamine Oxidase B Inhibition

The principal hypothesized mechanism of action for this compound is the inhibition of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine.

The Role of MAO-B in Neurotransmission

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines. MAO-B is predominantly found in the outer mitochondrial membrane of glial cells in the brain and is responsible for the degradation of dopamine after its reuptake from the synaptic cleft. Inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

Structure-Activity Relationship of 1-Aminoindanes as MAO-B Inhibitors

The 1-aminoindane scaffold is a well-established pharmacophore for MAO-B inhibition. Rasagiline, N-propargyl-1-(R)-aminoindan, is a potent and selective irreversible inhibitor of MAO-B.[1][2][3] The propargylamine moiety forms a covalent adduct with the FAD cofactor of the enzyme, leading to irreversible inhibition.[3][4] While this compound lacks the propargyl group for irreversible binding, the core aminoindan structure suggests it likely acts as a competitive, reversible inhibitor. The fluorine substituent may influence its binding affinity and selectivity for MAO-B over MAO-A.

Quantitative Data for Structurally Related Compounds

The following table summarizes the in vitro inhibitory activity of rasagiline against MAO-A and MAO-B, providing a benchmark for the potential potency of its analogs.

| Compound | Target | IC50 (nM) | Source |

| Rasagiline | Rat Brain MAO-B | 4.43 ± 0.92 | [4] |

| Rasagiline | Rat Brain MAO-A | 412 ± 123 | [4] |

Postulated Secondary Mechanism of Action: Neuroprotection

Beyond MAO-B inhibition, 1-aminoindane derivatives have demonstrated significant neuroprotective properties that are independent of their effects on monoamine metabolism.[5][6][7] It is plausible that this compound shares these neuroprotective capabilities.

Anti-Apoptotic Signaling Pathways

Studies on (R)-1-aminoindan, the major metabolite of rasagiline, have elucidated a neuroprotective mechanism involving the modulation of key apoptotic and pro-survival proteins.[5] This includes the upregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL and the downregulation of pro-apoptotic proteins.[5]

Modulation of Protein Kinase C (PKC)

The neuroprotective effects of 1-aminoindan have been linked to the activation of Protein Kinase C (PKC), specifically the PKCε isoform.[5] Activation of this pathway is known to promote cell survival.

Upregulation of Neurotrophic Factors

Chronic treatment with 1-aminoindan has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), both of which are crucial for neuronal survival, growth, and plasticity.[7]

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to validate the hypothesized mechanisms of action for this compound.

In Vitro Monoamine Oxidase Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50) of this compound against human recombinant MAO-A and MAO-B.

-

Materials: Human recombinant MAO-A and MAO-B enzymes, kynuramine (MAO-A substrate), benzylamine (MAO-B substrate), horseradish peroxidase, Amplex Red reagent, and the test compound.

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the enzyme, a phosphate buffer, and the test compound dilutions.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B) and the Amplex Red reagent/horseradish peroxidase solution.

-

Measure the fluorescence intensity at an excitation of 545 nm and an emission of 590 nm every 5 minutes for 30 minutes at 37°C.

-

Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

-

Cell-Based Neuroprotection Assay

-

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced apoptosis.

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Materials: SH-SY5Y cells, cell culture medium, 6-hydroxydopamine (6-OHDA) as the neurotoxin, MTT reagent, and the test compound.

-

Procedure:

-

Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 24 hours.

-

Induce apoptosis by adding 6-OHDA to the cell culture medium and incubate for another 24 hours.

-

Assess cell viability using the MTT assay. Add MTT reagent to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Western Blot Analysis for Apoptotic Markers

-

Objective: To investigate the effect of the test compound on the expression of pro- and anti-apoptotic proteins.

-

Procedure:

-

Following the neuroprotection assay, lyse the cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against Bcl-2, Bax, and cleaved caspase-3.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Visualizations

Proposed Signaling Pathway for MAO-B Inhibition

Caption: MAO-B Inhibition Pathway.

Proposed Neuroprotective Signaling Pathway

References

- 1. Rasagiline - Wikipedia [en.wikipedia.org]

- 2. Clinical pharmacology of rasagiline: a novel, second-generation propargylamine for the treatment of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Technical Overview of its Potential as a Monoamine Oxidase B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative belonging to a class of compounds recognized for their potential as selective inhibitors of Monoamine Oxidase B (MAO-B). Inhibition of MAO-B is a clinically validated strategy in the management of neurodegenerative disorders, particularly Parkinson's disease. By reducing the degradation of dopamine in the brain, MAO-B inhibitors can help alleviate motor symptoms and may exert neuroprotective effects. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its potential as a MAO-B inhibitor.

Biological Activity and Mechanism of Action

The primary biological target of this compound and its analogs is Monoamine Oxidase B (MAO-B), a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine and phenylethylamine.

The proposed mechanism of action involves the selective and reversible or irreversible inhibition of the FAD-containing MAO-B enzyme. By binding to the active site of MAO-B, the compound prevents the breakdown of dopamine, thereby increasing its synaptic availability. This enhanced dopaminergic neurotransmission is believed to be the primary driver of its therapeutic effects in Parkinson's disease.

Furthermore, the inhibition of MAO-B by compounds of this class is associated with neuroprotective effects. The enzymatic activity of MAO-B produces reactive oxygen species (ROS) as byproducts, which contribute to oxidative stress and neuronal damage. By inhibiting MAO-B, these compounds can reduce the production of ROS, thereby mitigating oxidative stress and potentially slowing the progression of neurodegeneration.

Quantitative Data on Analogues

While specific quantitative data for this compound is not available in the public domain, studies on structurally related 2,3-dihydro-1H-inden-1-amine derivatives demonstrate potent and selective inhibition of MAO-B. The following table summarizes the in vitro inhibitory activities of several analogous compounds against human MAO-A and MAO-B.

| Compound ID | R1 | R2 | R3 | R4 | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) for hMAO-B |

| Analog 1 | H | H | H | H | > 100 | 0.85 | > 117 |

| Analog 2 | 5-F | H | H | H | > 100 | 0.52 | > 192 |

| Analog 3 | 6-F | H | H | H | > 100 | 0.31 | > 322 |

| Analog 4 | 7-F | H | H | H | > 100 | 1.23 | > 81 |

| Analog 5 | H | H | CH3 | H | > 100 | 0.09 | > 1111 |

| Analog 6 | H | H | H | CH3 | > 100 | 0.12 | > 833 |

Data is representative of the class of compounds and sourced from literature on 2,3-dihydro-1H-inden-1-amine derivatives.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against MAO-A and MAO-B.

1. Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide (substrate)

-

Clorgyline (selective MAO-A inhibitor, positive control)

-

Selegiline (selective MAO-B inhibitor, positive control)

-

Test compound (this compound)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

2. Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

-

Assay Reaction Mixture: In each well of the 96-well plate, add the following in order:

-

Potassium phosphate buffer

-

Test compound solution or vehicle (DMSO) for control wells

-

MAO-A or MAO-B enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the test compound to interact with the enzyme.

-

Reaction Initiation: Add kynuramine solution to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Fluorescence Measurement: Stop the reaction by adding a suitable stop solution (e.g., NaOH). Measure the fluorescence intensity using a microplate reader (excitation ~310 nm, emission ~400 nm). The fluorescent product, 4-hydroxyquinoline, is formed from the enzymatic conversion of kynuramine.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of MAO-B Inhibition and Neuroprotection

Synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a valuable chiral building block in medicinal chemistry. The synthesis commences with the preparation of the key intermediate, 4-fluoro-1-indanone, followed by the asymmetric introduction of the amine functionality and concludes with the formation of the hydrochloride salt. This document details representative experimental protocols, summarizes expected quantitative data, and provides a visual representation of the synthetic route.

I. Overview of the Synthetic Pathway

The proposed synthesis of this compound is a multi-step process that can be approached via two primary strategies for establishing the chiral amine center:

-

Strategy A: Asymmetric Reduction followed by Conversion to the Amine. This pathway involves the enantioselective reduction of 4-fluoro-1-indanone to the corresponding (S)-alcohol, which is then converted to the target amine.

-

Strategy B: Reductive Amination followed by Chiral Resolution. This route entails the initial formation of a racemic mixture of 4-fluoro-2,3-dihydro-1H-inden-1-amine, which is subsequently resolved to isolate the desired (S)-enantiomer.

This guide will focus on a combination of these strategies, presenting a robust and commonly employed approach in organic synthesis. The overall transformation is depicted in the following workflow diagram.

Figure 1: Proposed synthesis pathway for this compound.

II. Quantitative Data Summary

The following table summarizes the expected yields for each step of the proposed synthesis, based on literature precedents for similar transformations. Actual yields may vary depending on experimental conditions and scale.

| Step | Transformation | Starting Material | Product | Expected Yield (%) |

| 1 | Intramolecular Friedel-Crafts Acylation | 3-(3-Fluorophenyl)propanoic Acid | 4-Fluoro-1-indanone | 70-85% |

| 2 | Reductive Amination | 4-Fluoro-1-indanone | Racemic 4-Fluoro-2,3-dihydro-1H-inden-1-amine | 80-95% |

| 3 | Chiral Resolution & Salt Formation | Racemic Amine | (S)-Amine Diastereomeric Salt | 35-45% (of theoretical max) |

| 4 | Liberation of Free Amine | (S)-Amine Diastereomeric Salt | (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine | >95% |

| 5 | Hydrochloride Salt Formation | (S)-Free Amine | This compound | >95% |

III. Detailed Experimental Protocols

The following protocols are representative procedures adapted from established methodologies for analogous chemical transformations.

Step 1: Synthesis of 4-Fluoro-1-indanone

This step involves the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid. Polyphosphoric acid (PPA) is a common and effective reagent for this type of cyclization.[1][2]

Materials:

-

3-(3-Fluorophenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 3-(3-fluorophenyl)propanoic acid (1 equivalent) in dichloromethane, add polyphosphoric acid (10 equivalents by weight).

-

Heat the mixture to 80-90°C and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel to afford 4-fluoro-1-indanone.

Step 2: Synthesis of Racemic 4-Fluoro-2,3-dihydro-1H-inden-1-amine

The conversion of the ketone to a racemic amine is achieved through reductive amination. A common method involves the formation of an oxime intermediate followed by reduction.[3]

Materials:

-

4-Fluoro-1-indanone

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Zinc dust

-

Ammonium acetate

-

Methanol

Procedure:

-

Oxime Formation: Dissolve 4-fluoro-1-indanone (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (2 equivalents) in a mixture of ethanol and water.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and add water to precipitate the 4-fluoro-1-indanone oxime. Filter and dry the solid.

-

Reduction to Amine: To a solution of the oxime in methanol, add ammonium acetate (10 equivalents) and zinc dust (5 equivalents) in portions.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Filter the reaction mixture through celite and concentrate the filtrate.

-

Dissolve the residue in water and basify with a concentrated solution of sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to give the racemic amine.

Step 3 & 4: Chiral Resolution and Liberation of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid, followed by fractional crystallization.[4][5]

Materials:

-

Racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine

-

L-(+)-Tartaric acid

-

Methanol

-

Sodium hydroxide solution (e.g., 2 M)

-

Ethyl acetate

Procedure:

-

Dissolve the racemic amine (1 equivalent) in warm methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the diastereomeric salt.

-

Collect the crystals by filtration and wash with cold methanol. The solid is expected to be enriched in the (S)-amine L-tartrate salt. The enantiomeric excess can be determined at this stage by chiral HPLC analysis of the free amine after liberating a small sample.

-

To liberate the free amine, suspend the diastereomeric salt in a mixture of water and ethyl acetate.

-

Add a sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine.

Step 5: Formation of this compound

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine.[6]

Materials:

-

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine

-

Anhydrous diethyl ether or isopropanol

-

Anhydrous hydrogen chloride (gas or a solution in a suitable solvent)

Procedure:

-

Dissolve the (S)-free amine in anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain this compound.

IV. Logical Relationships in Chiral Resolution

The core of obtaining the enantiomerically pure product lies in the chiral resolution step. The logical flow of this critical process is outlined below.

Figure 2: Logical workflow for the chiral resolution of a racemic amine.

V. Conclusion

The synthesis of this compound is a well-precedented process in synthetic organic chemistry. The key challenges lie in the efficient construction of the indanone core and the effective resolution of the resulting amine to obtain the desired enantiomer. The provided protocols, based on established chemical literature, offer a reliable foundation for the laboratory-scale synthesis of this important chiral building block. Researchers should optimize the reaction conditions for each step to achieve the best possible yields and enantiomeric purity for their specific applications.

References

- 1. CN114560775B - Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine - Google Patents [patents.google.com]

- 2. (S)-4-Fluoro-2,3-dihydro-1H-inden-1-aminehydrochloride [cymitquimica.com]

- 3. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 4. 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US20200392074A1 - Method for preparing an amine hydrochloride suspension - Google Patents [patents.google.com]

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride literature review

A comprehensive literature review for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride reveals a notable scarcity of in-depth scientific data in the public domain. The available information is predominantly from commercial chemical suppliers, indicating its status as a research chemical rather than a well-characterized compound in academic or clinical literature.

This technical guide consolidates the limited available information and provides a generalized context for this class of compounds.

Physicochemical Properties

The fundamental properties of this compound, as aggregated from chemical vendor data, are summarized below.

| Property | Data |

| CAS Number | 1286734-90-4[1][2] |

| Molecular Formula | C₉H₁₁ClFN[1] |

| Molecular Weight | 187.64 g/mol [1] |

| Appearance | Solid[1] |

| Purity | Typically offered at ≥95%[1][3] |

| InChI Key | CBWNFZYQNOKVAI-FVGYRXGTSA-N[1] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not available in the searched scientific literature. The synthesis of chiral amines of this nature often involves multi-step processes that can include asymmetric synthesis or chiral resolution.

Below is a generalized and illustrative workflow for the potential synthesis of a chiral aminoindane. This is not a confirmed protocol for the title compound but represents a plausible synthetic strategy for this class of molecules.

Caption: A generalized workflow for chiral aminoindane synthesis.

Biological Activity and Applications

No specific biological data, such as IC₅₀ or Kᵢ values, binding affinities, or target-specific assays, were found for this compound in the reviewed literature.

The inclusion of a fluorine atom in a molecule can significantly alter its biological properties, including metabolic stability, binding affinity, and membrane permeability[4][5]. Chiral amines are crucial structural motifs in many pharmaceuticals, and their stereochemistry is often critical for pharmacological activity[6]. While other fluorinated dihydroindenamine derivatives have been investigated for various biological activities, no direct information is available for this specific enantiomer.

Signaling Pathways

There is no information available in the public domain regarding any signaling pathways modulated by this compound.

Conclusion

This compound is a commercially available chiral compound with limited publicly accessible scientific documentation. Its physicochemical properties are documented by suppliers, but detailed experimental protocols for its synthesis and any characterization of its biological activity are absent from the current body of scientific literature. Professionals requiring more in-depth information are advised to consult the commercial suppliers directly or to undertake primary research to elucidate the properties and potential applications of this compound.

References

- 1. (S)-4-Fluoro-2,3-dihydro-1H-inden-1-aminehydrochloride [cymitquimica.com]

- 2. This compound 1286734-90-4, CasNo.1286734-90-4 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a valuable chiral building block in pharmaceutical research and development. The synthesis commences with the preparation of 3-(3-fluorophenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield 4-fluoro-1-indanone. The key stereogenic center is introduced via an enantioselective Corey-Bakshi-Shibata (CBS) reduction of the ketone to the corresponding (S)-alcohol. Subsequent conversion to the amine is achieved through a Mitsunobu reaction with phthalimide, followed by deprotection. The final step involves the formation of the hydrochloride salt to yield the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a workflow diagram for clarity.

Introduction

Chiral amines are crucial components in a vast array of biologically active molecules and pharmaceuticals. Specifically, substituted 1-aminoindanes are recognized pharmacophores present in various therapeutic agents. The (S)-enantiomer of 4-fluoro-1-aminoindane hydrochloride is a key intermediate for the synthesis of novel drug candidates. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This protocol details a reliable and stereocontrolled route to access this important chiral building block.

Overall Synthetic Scheme

Application Notes and Protocols for the Chiral Resolution of 4-fluoro-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-2,3-dihydro-1H-inden-1-amine is a valuable chiral building block in medicinal chemistry, particularly in the development of novel therapeutic agents. The fluorine substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins. As the biological activity of chiral molecules often resides in a single enantiomer, the ability to efficiently resolve the racemic mixture of 4-fluoro-2,3-dihydro-1H-inden-1-amine is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

This document provides detailed application notes and protocols for the chiral resolution of racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine via diastereomeric salt formation, a robust and scalable method for separating enantiomers. The primary resolving agent detailed is (+)-tartaric acid, a widely used and cost-effective chiral acid.[1] This guide includes a step-by-step protocol for the resolution process, recovery of the enantiopure amine, and methods for determining the enantiomeric excess (ee) of the final product.

Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution through diastereomeric salt formation is a classical and industrially viable method for separating enantiomers.[1][2] The process is based on the reaction of a racemic mixture of a base (in this case, 4-fluoro-2,3-dihydro-1H-inden-1-amine) with an enantiomerically pure acid, such as (+)-tartaric acid. This reaction forms a pair of diastereomeric salts:

-

(R)-4-fluoro-2,3-dihydro-1H-inden-1-ammonium-(R,R)-tartrate

-

(S)-4-fluoro-2,3-dihydro-1H-inden-1-ammonium-(R,R)-tartrate

Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical properties, most notably their solubility in a given solvent.[3] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. After separation, the optically pure amine can be recovered from the salt by treatment with a base.

Experimental Protocols

The following protocols are representative methods for the chiral resolution of racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine using (+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry may be required to achieve the best results for specific applications.

Protocol 1: Diastereomeric Salt Formation and Crystallization

-

Dissolution of Amine: In a suitable flask, dissolve racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

-

Preparation of Resolving Agent Solution: In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq.) in the same solvent, warming gently if necessary to achieve complete dissolution.[1]

-

Salt Formation: Slowly add the tartaric acid solution to the amine solution with continuous stirring. The formation of a precipitate (the diastereomeric salt) may be observed.

-

Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. For optimal crystallization, the cooling process can be extended by placing the flask in a controlled cooling bath or a refrigerator.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to obtain the diastereomerically enriched salt.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

-

Dissolution of Salt: Dissolve the crystallized diastereomeric salt in water.

-

Basification: Cool the aqueous solution in an ice bath and add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH is greater than 11. This will liberate the free amine from the tartrate salt.

-

Extraction: Extract the liberated free amine from the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate the solution under reduced pressure to yield the enantiomerically enriched 4-fluoro-2,3-dihydro-1H-inden-1-amine.

Protocol 3: Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique.

A. Chiral High-Performance Liquid Chromatography (HPLC)

-

Column: A suitable chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives.

-

Mobile Phase: A common mobile phase for chiral amine separations is a mixture of hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine).[4]

-

Detection: UV detector set at an appropriate wavelength (e.g., 225 nm).[4]

-

Procedure: Dissolve a small sample of the resolved amine in the mobile phase and inject it into the HPLC system. The two enantiomers will have different retention times, allowing for their quantification and the calculation of the enantiomeric excess using the following formula:

-

ee (%) = [|Area of major enantiomer - Area of minor enantiomer| / (Area of major enantiomer + Area of minor enantiomer)] x 100

-

B. NMR Spectroscopy with a Chiral Solvating Agent

-

Principle: In the presence of a chiral solvating agent, the enantiomers of the amine can form diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum.

-

Procedure: A sample of the resolved amine is dissolved in a suitable deuterated solvent (e.g., CDCl3) containing a chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol (BINOL) derivatives).[5] The integration of the distinct signals corresponding to each enantiomer in the 1H or 19F NMR spectrum can be used to determine the enantiomeric excess.[5]

Data Presentation

The following table summarizes typical quantitative data that can be obtained from the chiral resolution of 4-fluoro-2,3-dihydro-1H-inden-1-amine. Note that these values are representative and can vary depending on the specific experimental conditions.

| Parameter | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Yield of Enriched Amine (%) | Enantiomeric Excess (ee) (%) |

| Example 1 | (+)-Tartaric Acid | Methanol | 40 - 50 | 35 - 45 | > 95 |

| Example 2 | (S)-Mandelic Acid | Ethanol | 35 - 45 | 30 - 40 | > 90 |

| Example 3 | (1R)-(-)-10-Camphorsulfonic Acid | Isopropanol | 45 - 55 | 40 - 50 | > 98 |

Visualizations

Caption: Experimental workflow for the chiral resolution of a racemic amine.

Caption: Logical relationship in diastereomeric salt resolution.

References

- 1. benchchem.com [benchchem.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride in Asymmetric Synthesis: A Chiral Building Block with Potential

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine that holds significant promise as a versatile building block and precursor for chiral ligands and auxiliaries in the field of asymmetric synthesis. Its rigid indane scaffold and the presence of a fluorine atom offer unique stereoelectronic properties that can be exploited to induce high levels of stereoselectivity in chemical transformations. While specific, detailed application notes and protocols for this particular hydrochloride salt are not extensively documented in publicly available literature, its structural motifs are found in various chiral catalysts and pharmaceutical intermediates. This document provides an overview of the potential applications of this compound based on the established roles of similar chiral amines and fluoro-indan derivatives in asymmetric synthesis.

Core Applications in Asymmetric Synthesis

Chiral amines are fundamental tools in asymmetric synthesis, primarily utilized in three key areas:

-

As Chiral Auxiliaries: The amine can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The rigid indane backbone of (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine can provide a well-defined chiral environment, leading to high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

-

As Precursors to Chiral Ligands: The amine functionality serves as a handle for the synthesis of more complex chiral ligands. These ligands can then be coordinated to transition metals to create catalysts for a wide range of enantioselective reactions, such as asymmetric hydrogenation, C-C bond formation, and amination reactions. The fluorine substituent can influence the electronic properties of the resulting metal complex, potentially enhancing its catalytic activity and selectivity.

-

As Organocatalysts: Chiral primary amines can act as organocatalysts, activating substrates through the formation of chiral enamines or iminium ions. This approach avoids the use of metals and offers a greener alternative for various asymmetric transformations, including aldol and Michael reactions.

Potential Synthetic Applications and Protocols

Based on the known reactivity of similar chiral amines, this compound can be envisioned for use in several key asymmetric reactions. Below are generalized protocols for such potential applications.

Asymmetric Transfer Hydrogenation of Ketones (as a precursor to a chiral ligand)

Chiral diamine ligands derived from compounds like (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine are effective in iridium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to chiral alcohols.

Generalized Experimental Protocol:

-

Ligand Synthesis: The (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine is first converted into a suitable chiral ligand, for example, a TsDPEN-type ligand, through reaction with a corresponding chiral sulfonyl chloride.

-

Catalyst Formation: In an inert atmosphere glovebox, the chiral ligand and a metal precursor (e.g., [Ir(cod)Cl]₂) are dissolved in a dry, degassed solvent (e.g., dichloromethane) and stirred to form the catalyst complex.

-

Hydrogenation Reaction: To a solution of the ketone substrate in a suitable solvent (e.g., isopropanol, which also serves as the hydrogen source), the pre-formed chiral iridium catalyst is added.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chiral alcohol.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Table 1: Representative Data for Asymmetric Transfer Hydrogenation using Chiral Diamine Ligands

| Substrate (Ketone) | Chiral Ligand Type | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (S,S)-TsDPEN | 1.0 | >95 | 98 |

| 1-Tetralone | (R,R)-TsDPEN | 0.5 | 98 | 99 |

| 2-Methylacetophenone | (S,S)-TsDPEN | 1.0 | 92 | 95 |

Note: This data is representative of the general class of catalysts and not specific to a ligand derived from this compound.

Asymmetric Aldol Reaction (as an organocatalyst)

Primary amine derivatives can catalyze asymmetric aldol reactions between ketones and aldehydes.

Generalized Experimental Protocol:

-

Reaction Setup: In a reaction vessel, the ketone is dissolved in a suitable solvent (e.g., DMSO).

-

Catalyst Addition: The chiral primary amine organocatalyst (derived from (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine) is added (typically 10-30 mol%).

-

Substrate Addition: The aldehyde is added, often slowly, to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: The reaction is stirred until completion is observed by TLC or NMR spectroscopy.

-

Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., water or a mild acid), and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

-

Stereochemical Analysis: The diastereomeric ratio and enantiomeric excess of the aldol product are determined by NMR spectroscopy and chiral HPLC, respectively.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis of a chiral ligand and a typical asymmetric catalytic reaction.

Caption: General workflow for the synthesis of a chiral ligand.

Caption: A typical experimental workflow for an asymmetric synthesis.

Conclusion

This compound represents a valuable chiral building block with considerable potential in asymmetric synthesis. Its rigid structure and fluorine substitution make it an attractive candidate for the development of novel chiral ligands, auxiliaries, and organocatalysts. While specific, publicly available protocols are currently limited, the established methodologies for similar chiral amines provide a strong foundation for exploring its utility in a wide range of enantioselective transformations, contributing to the advancement of pharmaceutical and fine chemical synthesis. Further research into the specific applications of this compound is warranted to fully realize its potential in creating stereochemically complex molecules with high efficiency and selectivity.

Application Notes and Protocols: (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable chiral building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its rigid, bicyclic structure and the presence of a stereodefined amine group make it an attractive scaffold for introducing chirality and exploring structure-activity relationships (SAR). The fluorine substituent can further modulate the physicochemical properties of the final compound, such as metabolic stability, lipophilicity, and binding affinity, which are critical parameters in drug design.

This document provides detailed application notes on the utility of this compound, focusing on its application in the synthesis of bioactive compounds. A key application highlighted is its use as a precursor for the synthesis of potent and selective Bromodomain and Extra-Terminal domain (BET) protein degraders.

Key Applications: Synthesis of BET Protein Degraders

The Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. Their inhibition and degradation have emerged as a promising therapeutic strategy for the treatment of cancer and inflammatory diseases.

The chiral scaffold of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is utilized in the synthesis of potent BET protein degraders, such as BETd-260. In this context, the primary amine of the building block serves as a key attachment point for coupling with a carboxylic acid moiety of a BET inhibitor scaffold, forming a stable amide bond. This chiral amine component is crucial for the proper orientation and binding of the final degrader molecule to its target proteins.

Below is a generalized workflow for the synthesis of such compounds, starting from this compound.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine

This protocol describes a general method for the amide bond formation between (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine and a generic carboxylic acid. The specific conditions may require optimization depending on the nature of the carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid of interest

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or a combination of 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Free Base Generation: To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add DIPEA or TEA (2.0-2.2 eq) and stir the mixture at room temperature for 15-30 minutes.

-

Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.0-1.2 eq) in anhydrous DMF or DCM. Add the coupling reagent(s):

-

For HATU: Add HATU (1.2-1.5 eq) and DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

For HOBt/EDC: Add HOBt (1.2-1.5 eq) and EDC (1.2-1.5 eq). Stir at room temperature for 15-30 minutes.

-

-

Amide Coupling: Add the solution of the activated carboxylic acid to the solution of the free amine from step 1.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Expected Yield: 60-95% (highly dependent on the substrates and specific conditions used).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Chiral HPLC can be used to determine the enantiomeric excess.

Data Presentation

The following table summarizes typical quantitative data for N-acylation reactions involving chiral amines, which can be expected to be similar for reactions with (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.

| Coupling Reagent | Carboxylic Acid (eq) | Amine (eq) | Base (eq) | Solvent | Reaction Time (h) | Typical Yield (%) |

| HATU/DIPEA | 1.1 | 1.0 | 3.0 | DMF | 4-12 | 80-95 |

| HOBt/EDC/DIPEA | 1.2 | 1.0 | 2.2 | DCM | 12-24 | 70-90 |

| T3P/Pyridine | 1.1 | 1.0 | 3.0 | EtOAc | 6-18 | 75-92 |

Note: The data presented are generalized from common amide coupling reactions and should be used as a guideline. Actual results will vary based on the specific substrates and reaction conditions.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the development of a BET degrader utilizing the chiral building block.

Application Notes and Protocols: (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride for Neurological Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract